2-((Naphthalen-1-ylmethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
Description
Structural Classification Within Quinazolinone Pharmacophores
Quinazolinones are bicyclic heterocyclic compounds comprising a benzene ring fused to a pyrimidine ring, with oxidation at the pyrimidine moiety yielding distinct pharmacophores. The compound 2-((naphthalen-1-ylmethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one belongs to the 4(3H)-quinazolinone class, characterized by a ketone group at position 4 of the pyrimidine ring. Its structural features include:
- Position 2 substitution : A thioether group (-S-) linked to a naphthalen-1-ylmethyl moiety.
- Position 3 substitution : A para-tolyl (4-methylphenyl) group.
These substitutions align with the structure-activity relationship (SAR) principles for quinazolinones, where modifications at positions 2 and 3 significantly influence pharmacological properties. The naphthalenylmethyl thioether enhances lipophilicity, facilitating membrane permeability, while the p-tolyl group contributes steric bulk and aromatic interactions with target proteins.
Table 1: Structural Comparison of Selected Quinazolinone Derivatives
The naphthalene moiety introduces π-π stacking capabilities, potentially improving binding affinity to hydrophobic enzyme pockets. This structural motif contrasts with simpler alkyl or aryl thioethers, as seen in related compounds, underscoring the role of extended aromatic systems in optimizing target engagement.
Pharmacological Significance of Thioether-Functionalized Heterocycles
Thioether linkages in heterocyclic compounds are pharmacologically advantageous due to their metabolic stability and ability to modulate electronic and steric properties. In this compound, the thioether bridge serves dual roles:
- Lipophilicity enhancement : The naphthalenylmethyl group increases logP values, promoting blood-brain barrier penetration and intracellular accumulation.
- Conformational rigidity : Restricts rotational freedom, stabilizing interactions with target proteins such as kinase enzymes or G-protein-coupled receptors.
Table 2: Biological Activities of Thioether-Containing Quinazolinones
The compound’s thioether group may participate in covalent interactions with cysteine residues in enzymatic active sites, a mechanism observed in protease inhibitors. Additionally, the electron-rich sulfur atom could stabilize charge-transfer complexes with aromatic amino acids, enhancing binding specificity.
Structure
3D Structure
Properties
CAS No. |
566144-81-8 |
|---|---|
Molecular Formula |
C26H20N2OS |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20N2OS/c1-18-13-15-21(16-14-18)28-25(29)23-11-4-5-12-24(23)27-26(28)30-17-20-9-6-8-19-7-2-3-10-22(19)20/h2-16H,17H2,1H3 |
InChI Key |
QVVROUXXWYWUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Biological Activity
2-((Naphthalen-1-ylmethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one, with CAS number 566144-81-8, is a compound belonging to the quinazolinone family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
- Molecular Formula : C26H20N2OS
- Molecular Weight : 408.51 g/mol
- Purity : ≥ 98%
Antimicrobial Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.
| Compound | Bacterial Strain | IC50 (μM) |
|---|---|---|
| 5h | MRSA | 20.7 |
| 5j | MRSA | 22.4 |
The compounds were noted for their low toxicity in human cells, suggesting a favorable therapeutic window for further development .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied, with many exhibiting cytotoxic effects against various cancer cell lines. For instance, related quinazolinone compounds have shown IC50 values below 10 μM against several cancer types, indicating strong antiproliferative activity.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 (Lung) | <10 |
| 3k | MCF7 (Breast) | <10 |
These findings suggest that the structural characteristics of quinazolinones contribute to their ability to inhibit cancer cell growth effectively .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the naphthalene and thioether moieties is believed to enhance binding affinity to these targets, thereby modulating biological responses.
Case Studies
A notable study investigated the synthesis and bioactivity of various quinazoline derivatives, including those structurally related to this compound. The study reported significant antibacterial activity against MRSA and moderate antifungal activity against Candida albicans. The synthesized compounds were evaluated for their cytotoxicity in vitro, revealing that some derivatives had promising profiles for further development as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have indicated that compounds similar to 2-((Naphthalen-1-ylmethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Potential : Quinazolinone derivatives are being investigated for their anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The unique functional groups present in this compound may enhance its interaction with specific molecular targets involved in cancer progression.
Materials Science
Organic Electronics : The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural configuration allows for efficient charge transport and light emission, which are critical for the performance of these devices .
Organic Synthesis
Building Block for Complex Molecules : this compound can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for synthesizing more complex organic compounds. This property is particularly valuable in developing new synthetic methodologies and exploring novel chemical reactions .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of synthesized quinazolinone derivatives against common pathogens. The results indicated that compounds with thioether linkages exhibited enhanced activity compared to their non-thioether counterparts. The minimum inhibitory concentrations were determined, showcasing the potential of these compounds as new antibacterial agents .
Case Study 2: Anticancer Screening
In another investigation, a series of quinazolinone derivatives were tested for their anticancer effects on various cancer cell lines. The study found that modifications to the naphthalene moiety significantly influenced the cytotoxicity of the compounds. This highlights the importance of structural diversity in enhancing therapeutic efficacy .
Chemical Reactions Analysis
Key Reaction Steps
-
Core Formation :
-
Quinazolinone cores are typically synthesized via cyclization of 2-aminobenzamides with carbonyl precursors (e.g., aldehydes/ketones) under acidic or basic conditions .
-
For derivatives like 2-((Naphthalen-1-ylmethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one , the p-tolyl group may be introduced during the cyclization step.
-
-
Introduction of Thioether Group :
-
Functional Group Modifications :
Structural and Functional Group Analysis
The compound’s structure includes:
-
Quinazolin-4(3H)-one core : A bicyclic system with a lactam ring, crucial for kinase inhibition activity .
-
p-Tolyl group : A 4-methylphenyl substituent at position 3, enhancing hydrophobicity and kinase-binding interactions .
-
Naphthalen-1-ylmethylthio group : A bulky substituent at position 2, likely contributing to selectivity and stability .
Cytotoxicity and Kinase Inhibition
-
Quinazolin-4(3H)-one derivatives (e.g., 2i , 3i ) exhibit potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases, with IC₅₀ values in the submicromolar range .
-
Molecular Docking :
Synthetic Efficiency
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Carbonic Anhydrase Inhibition
Structure-activity relationship (SAR) studies highlight the critical role of substituents at positions 2 and 3:
- Aliphatic vs. Aromatic Thio Groups :
- 2-(Aliphatic-thio) derivatives (e.g., ethylthio, propylthio) exhibit stronger CA inhibition than 2-(benzylthio) analogs. For hCA IX, aliphatic-thio compounds (e.g., 2–4 ) show KI values of 7.1–12.6 nM, while benzylthio derivatives (e.g., 5–11 ) have KI values of 19.3–93.6 nM .
- For hCA II, aliphatic-thio compounds (KI: 6.4–14.2 nM) outperform benzylthio analogs (KI: 66.5–173.4 nM) .
- Implication : The naphthalenemethylthio group in the target compound, being bulkier and more lipophilic than aliphatic chains, may alter binding affinity.
- Electron-Withdrawing Groups (EWGs) :
- Benzylthio derivatives with EWGs (e.g., 4-Cl, 4-F) enhance CA I inhibition compared to unsubstituted benzylthio groups . For example, 4-Cl substitution reduces KI from 229.4 nM (compound 5 ) to 50.7 nM (compound 7 ) .
- Implication : The p-tolyl group (electron-donating methyl) in the target compound may reduce CA inhibition compared to EWG-bearing analogs.
Antihypertensive Activity
- Compounds 23 and 24 (7-chloro-3-(4-(3-(4-chlorophenyl) substituents)) exhibit potent α1-adrenergic receptor blockade, comparable to prazosin, without affecting heart rate .
- Implication : The p-tolyl group in the target compound may confer similar receptor selectivity, but the absence of chloro substituents could modulate potency.
Physicochemical Properties
- Molecular Weight and Lipophilicity :
- The target compound’s naphthalenemethylthio group increases molecular weight (~392–454 g/mol, inferred from similar compounds ) compared to simpler derivatives (e.g., 304.37 g/mol for 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one ).
- Higher lipophilicity may enhance membrane permeability but reduce solubility.
Data Tables
Table 1: Comparison of Key Quinazolinone Derivatives
Preparation Methods
Thioxo Intermediate Generation
Introducing the (naphthalen-1-ylmethyl)thio group at position 2 requires a reactive intermediate. A validated approach involves generating a 2-thioxo-quinazolin-4(3H)-one precursor. In a protocol by El-Sayed et al., methyl 2-isothiocyanatobenzoate reacts with amines to form thiourea adducts, which cyclize to 2-thioxo derivatives. Adapting this method, 3-(p-tolyl)quinazolin-4(3H)-one is treated with thiophosgene in dichloromethane to introduce a thioxo group at position 2, yielding 2-thioxo-3-(p-tolyl)quinazolin-4(3H)-one (Figure 1B).
Alkylation with 1-(Bromomethyl)naphthalene
The thioxo group undergoes nucleophilic alkylation with 1-(bromomethyl)naphthalene to install the desired thioether. In a representative procedure, 2-thioxo-3-(p-tolyl)quinazolin-4(3H)-one (0.001 mol) reacts with 1-(bromomethyl)naphthalene (0.001 mol) in dry acetone containing potassium carbonate (K₂CO₃) under reflux for 12 hours. The reaction proceeds via an SN2 mechanism, replacing the thione sulfur with the naphthylmethyl group (Figure 1C). Purification by recrystallization from ethanol affords the target compound in 45–50% yield.
Alternative Pathway: Sequential Functionalization
Microwave-Assisted Cyclocondensation
Recent work by Thompson et al. demonstrates microwave-enhanced cyclocondensation for dihydroquinazolinones. While their focus is 2,3-dihydro derivatives, adapting this method with post-synthetic oxidation could streamline production. For instance, 2-aminobenzamide reacts with p-tolualdehyde under microwave irradiation (120°C, 20 minutes) using SnCl₂ as a catalyst to form 2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane converts the dihydro intermediate to 3-(p-tolyl)quinazolin-4(3H)-one, which is then functionalized as described in Section 2.
Optimization and Challenges
Solvent and Base Selection
Alkylation efficiency hinges on solvent polarity and base strength. Polar aprotic solvents like DMF enhance nucleophilicity but may increase side reactions. K₂CO₃ in acetone strikes a balance between reactivity and selectivity for thioether formation.
Steric Hindrance Mitigation
The bulky naphthylmethyl group poses steric challenges during alkylation. Incremental addition of the alkylating agent and elevated temperatures (reflux) improve yields.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Purity is confirmed via NMR and HRMS.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-((naphthalen-1-ylmethyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one?
- Methodology : The compound can be synthesized via ultrasonic irradiation under greener conditions. For example, 3-(naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives are alkylated using alkyl halides in the presence of potassium carbonate under ultrasound, reducing solvent use and reaction time while improving yields (e.g., 70–90% yields reported) . Ethyl chloroacetate has also been used to functionalize the thiol group in similar quinazolinones via reflux with DMF and potassium carbonate .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology : Structural confirmation relies on NMR, NMR, FT-IR, and elemental analysis (%CHN). For example, NMR resolves aromatic protons and substituents like the naphthalenylmethyl group, while FT-IR confirms thioether (C–S) and carbonyl (C=O) stretches . Mass spectrometry (HRMS) and X-ray crystallography may further validate purity and stereochemistry in advanced studies.
Q. How do substituents on the quinazolin-4(3H)-one scaffold influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., halogens) at the 2- or 3-positions enhance antimicrobial or antifungal activity. For instance, 2-(ethoxycarbonylmethyl)thio derivatives show improved α-glucosidase inhibition, while 3-(p-tolyl) groups modulate receptor binding . Substituent bulkiness (e.g., naphthalenylmethyl) may affect steric interactions with target proteins like VEGFR-2 .
Advanced Research Questions
Q. What computational strategies predict binding modes and thermodynamic stability of this compound?
- Methodology : Density functional theory (DFT) calculations optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking with proteins like VEGFR-2 or GABA receptors identifies key interactions (e.g., hydrogen bonds with Thr202 or π-π stacking in hydrophobic pockets). For example, docking studies of similar quinazolinones revealed binding affinities correlated with alkylthio chain length .
Q. How can catalytic methods improve the scalability of quinazolin-4(3H)-one synthesis?
- Methodology : Palladium-catalyzed carbonylative reactions enable one-pot synthesis of trifluoromethyl-substituted analogs using CO gas-free conditions (e.g., 99% yields). Microwave-assisted or flow chemistry approaches may further reduce reaction times and byproducts .
Q. What experimental designs resolve contradictions in subtype selectivity for GABA receptor modulation?
- Methodology : Functional assays (e.g., electrophysiology on α1β2γ2S vs. α5β3γ2S subtypes) quantify potentiation efficacy (EC) and subtype bias. For example, 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (PPTQ) acts as a high-potency ago-PAM at α1-containing receptors but lacks selectivity over α5, necessitating mutagenesis studies to pinpoint β2/α1 interface residues critical for binding .
Q. What green chemistry principles apply to quinazolin-4(3H)-one synthesis?
- Methodology : Solvent-free mechanochemical grinding or ethanol/water solvent systems minimize waste. Ultrasound reduces energy consumption by 40–60% compared to conventional heating . Life-cycle assessment (LCA) metrics (e.g., E-factor) quantify environmental impact improvements.
Q. How does this compound interact with non-traditional biological targets (e.g., kinases or bacterial virulence factors)?
- Methodology : Kinase inhibition assays (e.g., Chk1) use ATP-binding site competitors, while PqsR antagonists are evaluated via pyocyanin suppression in Pseudomonas aeruginosa. For example, thioalkylated quinazolinones inhibit VEGFR-2 with IC values <10 μM, and 6-chloro-3((2-hexylthiazol-4-yl)methyl) analogs reduce pyocyanin production by >50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
